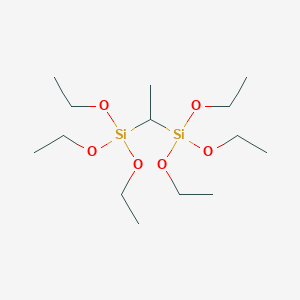
1,1-Bis(triethoxysilyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(triethoxysilyl)ethane is a useful research compound. Its molecular formula is C14H34O6Si2 and its molecular weight is 354.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Membrane Technology
BTESE is prominently utilized in the fabrication of organosilica membranes, which are critical for various gas separation processes. The synthesis of BTESE-derived membranes involves the hydrolysis and condensation of BTESE to form siloxane networks. These membranes have shown improved thermal and oxidation stability, making them suitable for high-temperature applications such as hydrogen purification and carbon dioxide removal.
Key Findings:
- Gas Separation: BTESE membranes have demonstrated exceptional performance in hydrogen purification from hydrocarbons at elevated temperatures (up to 700 °C). The membranes exhibit high permeance and selectivity due to the controlled pore size achieved through varying coating layers during membrane preparation .
- Pervaporation Applications: These membranes are also effective in pervaporation processes for dehydration, such as separating isopropanol from water, showcasing their versatility in industrial applications .
Table 1: Performance Characteristics of BTESE-Derived Membranes
Coatings and Surface Modifications
BTESE is employed as a coating agent in various industries due to its ability to enhance surface properties. It is used as an auxiliary agent in coatings for plastics, textiles, and leather, providing improved adhesion and durability.
Applications:
- Textile Coatings: BTESE enhances water repellency and durability of textile surfaces.
- Plastic and Leather Treatments: It improves the mechanical properties and resistance to environmental factors such as moisture and UV radiation .
Material Science
In material science, BTESE serves as a precursor for synthesizing mesoporous organosilica materials. Its unique structure allows for the creation of materials with tailored porosity and surface characteristics.
Research Insights:
- Mesoporous Materials: BTESE facilitates the preparation of mesoporous silica with controlled pore sizes, which can be used in catalysis and drug delivery systems due to their high surface area and tunable properties .
- Composite Materials: Incorporating BTESE into composite materials enhances their mechanical strength and thermal stability, making them suitable for advanced engineering applications.
Case Study 1: Hydrogen Purification
A recent study demonstrated that BTESE-derived membranes could effectively separate hydrogen from methane at high temperatures (up to 700 °C). The membranes exhibited high permeance (> 10−6mol m2⋅s⋅Pa ) while maintaining selectivity against larger hydrocarbons. This capability positions BTESE membranes as viable candidates for industrial hydrogen recovery processes .
Case Study 2: Textile Applications
Research conducted on the application of BTESE in textile coatings showed significant improvements in water repellency and stain resistance. The treated textiles maintained their properties after multiple washes, indicating the durability of BTESE as a surface treatment agent .
特性
CAS番号 |
16068-36-3 |
|---|---|
分子式 |
C14H34O6Si2 |
分子量 |
354.59 g/mol |
IUPAC名 |
triethoxy(1-triethoxysilylethyl)silane |
InChI |
InChI=1S/C14H34O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h14H,8-13H2,1-7H3 |
InChIキー |
FOQJQXVUMYLJSU-UHFFFAOYSA-N |
SMILES |
CCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC |
正規SMILES |
CCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















